molecular formula C20H19N3O2 B2867724 N-({[2,3'-bipyridine]-3-yl}methyl)-2-ethoxybenzamide CAS No. 1903410-21-8

N-({[2,3'-bipyridine]-3-yl}methyl)-2-ethoxybenzamide

Cat. No.: B2867724
CAS No.: 1903410-21-8
M. Wt: 333.391
InChI Key: CUXLHWRGNJXRIY-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-3-yl}methyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core linked via a methylene bridge to a 2,3'-bipyridine moiety.

Properties

IUPAC Name

2-ethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-18-10-4-3-9-17(18)20(24)23-14-16-8-6-12-22-19(16)15-7-5-11-21-13-15/h3-13H,2,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLHWRGNJXRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide, a bipyridine derivative featuring an ethoxybenzamide group, has garnered interest in scientific research due to its unique chemical and physical properties. Bipyridine compounds are known for their extensive applications in chemistry, biology, and materials science. This compound's structure allows it to be used across various disciplines, offering potential in metal complex synthesis, anticancer applications, and advanced material development.

Chemistry

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is used as a ligand in coordination chemistry for synthesizing metal complexes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

Biology

The compound has been investigated for its potential as an anticancer agent , with studies exploring its ability to interact with DNA and proteins. Research indicates that N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibited cell proliferation in melanoma cells, suggesting a promising avenue for targeted cancer therapy. It has also been evaluated for its ability to inhibit specific enzymes, showing moderate inhibitory activity against protein kinases involved in cell signaling pathways critical for cancer progression.

Medicine

The therapeutic potential of N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is being explored for treating various diseases, including cancer and neurodegenerative disorders .

Industry

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide is utilized in developing advanced materials , such as organic semiconductors and light-emitting diodes.

Chemical Reactions

N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide can undergo several chemical reactions:

  • Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using nucleophiles like amines or thiols in the presence of a base and an organic solvent.

Pharmacokinetics

The pharmacokinetics of N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide are crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed tissues
MetabolismPrimarily hepatic
ExcretionRenal (urine)

Study on Melanoma Treatment

A study demonstrated that N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide inhibited cell proliferation in melanoma cells with an IC50 value of approximately 20 µM, suggesting a promising avenue for targeted cancer therapy.

Kinase Inhibition Assay

Comparison with Similar Compounds

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (Compound 7, Figure 1 in )

  • Structure : Shares the 2-ethoxybenzamide core but substitutes the bipyridine-methyl group with a 4-chloro-3-trifluoromethyl-phenyl moiety.
  • Activity: Activates p300 HAT activity in HeLa cells, contrasting with the inhibitory effects of other benzamide derivatives like garcinol .
  • Key Difference : The bipyridine group in the target compound may engage in distinct protein interactions (e.g., dual aromatic stacking) compared to the halogenated aryl group in Compound 7, which relies on hydrophobic and electron-withdrawing effects.

2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide (Compound 5, )

  • Structure : Features a pyridin-4-yl group and a long pentadecyl chain at the benzamide’s 6-position.
  • Activity: Exhibits HAT inhibition comparable to garcinol, attributed to the pyridine’s hydrogen-bonding capacity and the pentadecyl chain’s membrane permeability enhancement .

Benzamides with Metal-Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl ethyl chain) attached to a 3-methylbenzamide.
  • Application : Utilized in metal-catalyzed C–H functionalization due to its ability to coordinate transition metals like Pd or Cu .
  • Key Difference : The target compound’s bipyridine group may act as an N,N-bidentate ligand, offering stronger metal-binding affinity compared to the N,O system, which could favor different catalytic pathways or metal selectivity.

N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (Compound 6, )

  • Structure : Combines a 2-ethoxybenzamide with a pentadecyl chain and a halogenated aryl group.
  • Activity : Demonstrates dual functionality as both a HAT inhibitor and activator, depending on substituent positioning .
  • Key Difference : The absence of a pentadecyl chain in the target compound may limit its cell membrane penetration but could improve specificity for intracellular targets like kinase domains.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name / ID R Group on Amide Nitrogen Benzamide Substituents Key Activity/Application Reference
N-({[2,3'-Bipyridine]-3-yl}methyl)-2-ethoxybenzamide [2,3'-Bipyridine]-3-ylmethyl 2-ethoxy Hypothetical: HAT modulation, metal coordination
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (Compound 7) 4-Chloro-3-trifluoromethylphenyl 2-ethoxy p300 HAT activation
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide (Compound 5) Pyridin-4-yl 2-ethoxy, 6-pentadecyl HAT inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-methyl Metal-catalyzed C–H functionalization

Table 2: Impact of Substituents on Bioactivity

Feature Target Compound Compound 7 () Compound 5 ()
Aromatic System Bipyridine (dual pyridine rings) Chloro-trifluoromethylphenyl Pyridin-4-yl + pentadecyl chain
Solubility Moderate (ethoxy group) Low (hydrophobic aryl group) Very low (long alkyl chain)
Biological Target Hypothetical: Kinases/HATs p300 HAT Broad-spectrum HATs

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-2-ethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

Molecular Formula C15H16N2O\text{Molecular Formula C}_{15}\text{H}_{16}\text{N}_2\text{O}

It features a bipyridine moiety linked to an ethoxybenzamide group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have shown potential in inhibiting PDE4D, which is involved in inflammatory responses and cognitive functions. For instance, derivatives have demonstrated IC50 values ranging from 1.0 μM to 4.6 μM against PDE4D3, indicating significant pharmacological activity .
  • Anti-inflammatory Effects : Studies have reported that related compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This suggests that this compound may have therapeutic potential in inflammatory conditions .
  • Neuroprotective Properties : Similar derivatives have been investigated for their neuroprotective effects against oxidative stress and mitochondrial dysfunction in neuronal cells. Such properties are crucial for developing treatments for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Model Concentration Effect Reference
PDE4D InhibitionEnzymatic Assay1.0 - 4.6 μMSignificant inhibition
Anti-inflammatory Cytokine ReductionRat-derived chondrocytes10 - 20 μMDecreased IL-1β and COX-2 levels
NeuroprotectionOxygen-glucose deprivation modelVariesRestored mitochondrial function

Case Studies

  • Neuroprotective Study : In a study involving oxygen-glucose deprivation in neuronal cells, a compound structurally related to this compound was shown to enhance AKT phosphorylation and reduce reactive oxygen species (ROS) generation, suggesting a protective role against ischemic injury .
  • Anti-inflammatory Study : Another study highlighted the ability of similar compounds to inhibit TNF-α production in microglial cells, demonstrating their potential for treating neuroinflammatory conditions .

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